6-methyl-5-propyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Overview
Description
6-methyl-5-propyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a quinazoline moiety attached to a pyrimidinone core, with various alkyl substituents enhancing its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-propyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazoline Moiety: The quinazoline ring is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Alkylation: The quinazoline intermediate is then alkylated using alkyl halides in the presence of a base like potassium carbonate to introduce the trimethyl groups.
Formation of the Pyrimidinone Core: The pyrimidinone core is synthesized separately through the condensation of appropriate aldehydes with urea or thiourea under acidic conditions.
Coupling Reaction: The final step involves coupling the quinazoline intermediate with the pyrimidinone core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-propyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
6-methyl-5-propyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which could lead to the development of new drugs.
Chemical Biology: The compound serves as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-methyl-5-propyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The pyrimidinone core may interact with nucleic acids or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5-pentyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
- 5-propyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol
Uniqueness
6-methyl-5-propyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of both quinazoline and pyrimidinone moieties in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-5-propyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-6-7-14-12(4)20-19(23-17(14)25)24-18-21-13(5)15-9-10(2)8-11(3)16(15)22-18/h8-9H,6-7H2,1-5H3,(H2,20,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWPLZUPQNKBKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC3=C(C=C(C=C3C(=N2)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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